molecular formula C7H6N2O5 B13014987 Methyl 5-hydroxy-6-nitropicolinate

Methyl 5-hydroxy-6-nitropicolinate

Cat. No.: B13014987
M. Wt: 198.13 g/mol
InChI Key: SIIFDPVQVJEZQT-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-nitropicolinate is a nitro-substituted picolinate derivative characterized by a hydroxyl group at the 5-position and a nitro group at the 6-position of the pyridine ring, with a methyl ester at the carboxylic acid moiety.

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

methyl 5-hydroxy-6-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-3-5(10)6(8-4)9(12)13/h2-3,10H,1H3

InChI Key

SIIFDPVQVJEZQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-6-nitropicolinate typically involves the nitration of methyl 5-hydroxy-2-picolinate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to ensure selective nitration at the 6-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-6-nitropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-hydroxy-6-nitropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-6-nitropicolinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Picolinate Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Data
This compound* N/A C7H6N2O5 198.13 5-OH, 6-NO₂, COOCH₃ Hypothetical (derived from analogs)
Methyl 6-chloro-5-nitropicolinate 1803583-09-6 C7H5ClN2O4 216.58 6-Cl, 5-NO₂, COOCH₃ Storage: 2–8°C (inert atmosphere); Hazards: H315, H319, H335
Ethyl 6-chloro-3-nitropicolinate 1805648-67-2 C8H7ClN2O4 230.61 6-Cl, 3-NO₂, COOCH₂CH₃ Purity: 95%; Available in 5g–1g quantities
6-Chloro-5-nitropicolinic acid 190271-88-6 C6H3ClN2O4 202.55 6-Cl, 5-NO₂, COOH Similarity score: 0.72 to Methyl 5-hydroxy analog
Methyl 6-methoxy-3-nitropicolinate 171178-21-5 C8H8N2O5 212.16 6-OCH₃, 3-NO₂, COOCH₃ Similarity score: 0.76

*Note: this compound is inferred based on structural analogs.

Substituent Effects and Functional Group Analysis

Hydroxyl vs. Chloro/Methoxy Groups

  • Hydrogen Bonding: The 5-hydroxyl group in this compound may improve aqueous solubility compared to chloro (e.g., Methyl 6-chloro-5-nitropicolinate) or methoxy analogs.
  • Reactivity : Chloro substituents (e.g., in Methyl 6-chloro-5-nitropicolinate) are typically more electron-withdrawing than hydroxyl groups, which could alter the electronic profile of the pyridine ring and influence nucleophilic substitution reactions .

Nitro Group Positioning

  • Electronic Effects : The 6-nitro group in this compound creates a meta-directing effect, differing from 3-nitro analogs (e.g., Ethyl 6-chloro-3-nitropicolinate), where the nitro group is ortho/para-directing. This positional variation impacts regioselectivity in further functionalization reactions .

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